molecular formula C14H9ClN2S2 B5737250 N-(4-chlorophenyl)-1,3-benzothiazole-2-carbothioamide

N-(4-chlorophenyl)-1,3-benzothiazole-2-carbothioamide

Cat. No.: B5737250
M. Wt: 304.8 g/mol
InChI Key: XNGAARZXLQBGOX-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1,3-benzothiazole-2-carbothioamide is a heterocyclic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a benzothiazole ring fused with a carbothioamide group and a 4-chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1,3-benzothiazole-2-carbothioamide typically involves the cyclization of 2-aminothiophenol with 4-chlorobenzoyl chloride, followed by the introduction of a carbothioamide group. The reaction conditions often include the use of a base such as triethylamine to facilitate the cyclization process. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance the efficiency and yield of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1,3-benzothiazole-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine or thiol.

    Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Halogenated or nitro-substituted benzothiazoles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in tumor growth.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1,3-benzothiazole-2-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interfere with cellular signaling pathways, leading to the modulation of various biological processes.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Shares a similar 4-chlorophenyl group but has a thiadiazole ring instead of a benzothiazole ring.

    N-(4-chlorophenyl)-β-alanine: Contains the same 4-chlorophenyl group but is structurally different with an alanine backbone.

Uniqueness

N-(4-chlorophenyl)-1,3-benzothiazole-2-carbothioamide is unique due to its benzothiazole ring, which imparts distinct chemical and biological properties. The presence of the carbothioamide group further enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-1,3-benzothiazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2S2/c15-9-5-7-10(8-6-9)16-13(18)14-17-11-3-1-2-4-12(11)19-14/h1-8H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGAARZXLQBGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=S)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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